十三氮杂鎓五硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

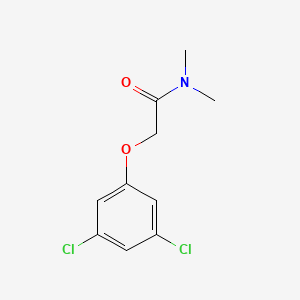

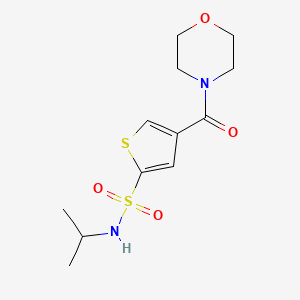

Tridecaazanium;pentaborate is a compound with the molecular formula B5H52N13O15-2 . It consists of isolated pentaborate anions and tridecaazanium cations . The molecular weight of this compound is 528.6 g/mol .

Synthesis Analysis

The synthesis of pentaborates has been reported in several studies . For instance, pentaborates have been synthesized hydrothermally . The structures of these compounds were determined by single crystal X-ray diffraction and further characterized by elemental analysis, FT-IR, thermogravimetric analysis, and photoluminescence spectroscopy .Molecular Structure Analysis

The molecular structure of Tridecaazanium;pentaborate consists of isolated pentaborate anions and tridecaazanium cations . The anionic groups are linked by extensive hydrogen bonds .Chemical Reactions Analysis

The thermal properties of pentaborate salts have been investigated in detail . Triborate salt decomposes to B2O3 via a multistage process, with the first stage (<250 °C) being dehydration to condensed polymeric hexaborate . The pentaborates are thermally decomposed to B2O3 via a 2 stage process involving polymeric [NMC] [B5O8] .Physical And Chemical Properties Analysis

Tridecaazanium;pentaborate has a molecular weight of 528.6 g/mol . It has a hydrogen bond donor count of 13 and a hydrogen bond acceptor count of 15 . The compound has a topological polar surface area of 359 Ų .科学研究应用

电子学

十三氮杂鎓五硼酸盐: 由于其硼酸盐成分,在电子行业中具有潜在的应用,硼酸盐可以用来改善材料的机械和电气性能 . 例如,硼酸盐被掺入硅橡胶/卤代石英粘土复合材料中以增强其陶瓷化性能,这对耐火电线和电缆至关重要 .

医药

在医疗领域,十三氮杂鎓五硼酸盐 结构与氨基酸结合后,已被探索其储氢能力 . 这种特性对于开发需要控制释放或储存氢分子的新型药物和医疗材料非常重要。

储能

十三氮杂鎓五硼酸盐 的硼酸盐成分正在被研究其在可持续储能系统中的作用。 硼酸盐在高性能锌基电池的设计中被考虑,由于其成本效益和更高的安全性,锌基电池被认为是锂离子电池的有希望的替代品 .

光学材料

十三氮杂鎓五硼酸盐: 可能有助于光学材料的开发。 硼酸盐以其在创建具有独特光学特性的材料方面的应用而闻名,例如高透明度和适合透镜、激光器和其他光子器件的折射率 .

环境科学

在环境科学中,十三氮杂鎓五硼酸盐 可用于光催化和光电化学。 基于硼酸盐的材料,如石墨碳氮化物,因其能够促进光催化水分解和有机污染物降解而被研究,这对于环境修复至关重要 .

化学合成

十三氮杂鎓五硼酸盐: 与化学合成有关,硼酸盐在化学合成中用作催化剂或试剂。 它们在合成具有高活性水平和选择性的复杂分子中发挥作用,有助于更环保、更高效的化学过程 .

材料科学

在材料科学中,十三氮杂鎓五硼酸盐 是硼酸盐材料研究的一部分,硼酸盐材料以其结构多样性和在创建具有理想特性的新材料方面的应用而闻名,例如发光和非线性光学行为 .

农业

十三氮杂鎓五硼酸盐: 可能有农业应用,特别是在肥料领域。 硼酸盐是作物必需的微量营养素,其溶解度影响植物吸收。 该领域的研究集中在如何使用不同的硼酸盐化合物来提高作物产量和土壤质量 .

作用机制

Target of Action

Tridecaazanium;pentaborate is a complex compound that has been studied for its unique properties It’s known that the compound forms a hydrogen-bonded supramolecular framework, consisting of ammonium pentaborate, containing poly (ethylene-glycol) chains extending down tubular cavities in the structure .

Mode of Action

The mode of action of Tridecaazanium;pentaborate involves its interaction with its targets. The compound is formed by the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . This structure represents the first known example of a borate-based polymer inclusion compound .

Biochemical Pathways

The formation of the compound involves a series of chemical reactions, including thermolysis and hydrolysis . These processes could potentially interact with various biochemical pathways within a given environment.

Pharmacokinetics

Understanding the pharmacokinetics of prodrugs and their metabolites can provide insights into the potential behavior of complex compounds like tridecaazanium;pentaborate .

Result of Action

The result of the action of Tridecaazanium;pentaborate is the formation of a new hydrogen-bonded supramolecular framework . This structure represents the first known example of a borate-based polymer inclusion compound . The compound has potential applications as porous or piezoelectric materials .

Action Environment

The action of Tridecaazanium;pentaborate can be influenced by environmental factors. For instance, the formation of the compound involves the thermolysis of ammonia borane, a process that is temperature-dependent . Additionally, the hydrolysis of the dehydrogenation products by ambient water suggests that the presence and quality of water in the environment could also influence the compound’s action .

属性

| { "Design of the Synthesis Pathway": "Tridecaazanium;pentaborate can be synthesized by the reaction of sodium pentaborate with tridecaazanium chloride.", "Starting Materials": [ "Sodium pentaborate", "Tridecaazanium chloride" ], "Reaction": [ "Dissolve sodium pentaborate in water", "Add tridecaazanium chloride to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product under vacuum" ] } | |

CAS 编号 |

12007-89-5 |

分子式 |

BH4NO+ |

分子量 |

44.85 g/mol |

IUPAC 名称 |

tridecaazanium;pentaborate |

InChI |

InChI=1S/B.H3N.O/h;1H3;/p+1 |

InChI 键 |

UVRJJIXFDOUXJS-UHFFFAOYSA-O |

SMILES |

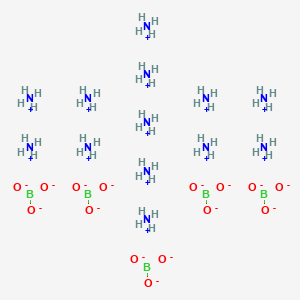

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

规范 SMILES |

[B].[NH4+].[O] |

物理描述 |

DryPowde |

Pictograms |

Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butoxy)-3-((2-methoxyethyl){[3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B1650696.png)

![1-(tert-butoxy)-3-[{[5-(3-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-propanol](/img/structure/B1650698.png)

![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)

![1-(2,4-Dimethylphenyl)-4-({1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}carbonyl)piperazine](/img/structure/B1650705.png)

![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)

![N~1~-{[3-ethyl-5-(3-methoxyphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B1650711.png)

![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)